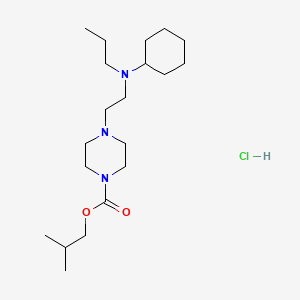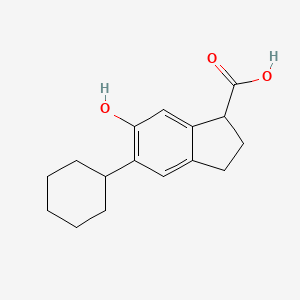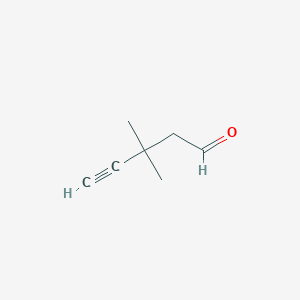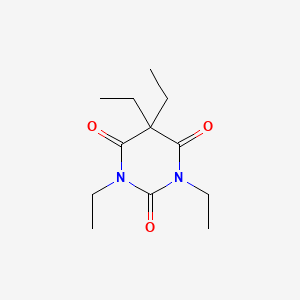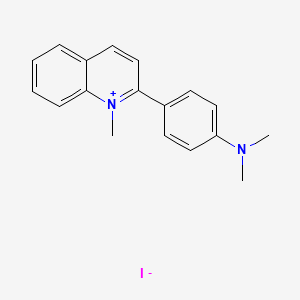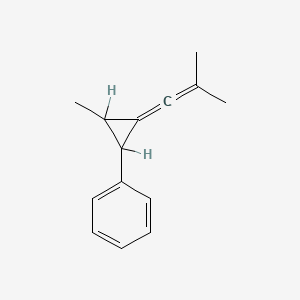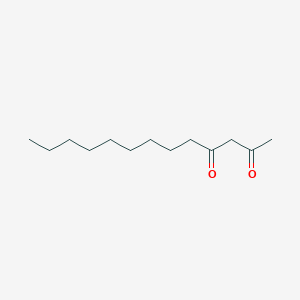
2,4-Tridecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Tridecanedione, also known as tridecane-2,4-dione, is an organic compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol It is a diketone, meaning it contains two ketone groups located at the 2nd and 4th positions of the tridecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Tridecanedione can be synthesized through several methods. One common approach involves the condensation of ethyl caproate with acetone in the presence of sodium hydride . Another method includes the acylation of ethyl acetoacetate followed by cleavage and decarboxylation . Additionally, the diketone can be prepared by the acetylation of 2-heptanone with ethyl acetate and sodium amide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the diketone, followed by purification processes such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Tridecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The diketone can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Tridecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,4-Tridecanedione exerts its effects involves interactions with molecular targets and pathways. As a diketone, it can form complexes with metal ions and participate in coordination chemistry. Additionally, its reactivity with nucleophiles and electrophiles allows it to modulate various biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or activation in biological systems .
Comparación Con Compuestos Similares
2,4-Pentanedione: A smaller diketone with similar reactivity but different physical properties.
2,4-Heptanedione: Another diketone with a slightly longer carbon chain.
2,4-Nonanedione: A diketone with a longer carbon chain, offering different solubility and reactivity characteristics.
Uniqueness: 2,4-Tridecanedione is unique due to its longer carbon chain, which influences its solubility, melting point, and reactivity compared to shorter diketones. This makes it suitable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
25276-80-6 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
tridecane-2,4-dione |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14/h3-11H2,1-2H3 |
Clave InChI |
QAXKYAIESKANJL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
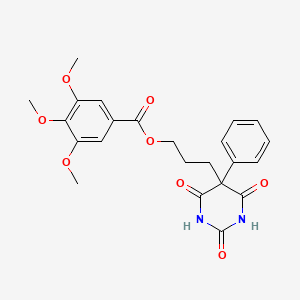
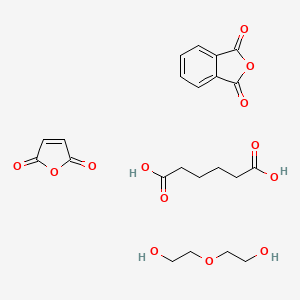
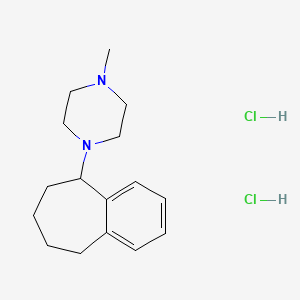
![3,7-Dioxatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B14688489.png)
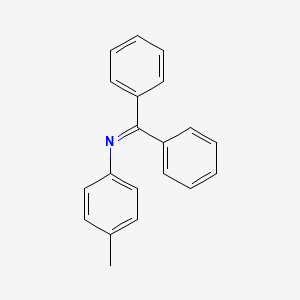
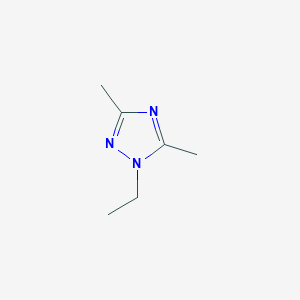
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)
